Cas no 870823-08-8 (Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate)

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate structure
870823-08-8 structure
Product name:Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate
CAS No:870823-08-8
MF:C20H18Cl2N2O3
MW:405.274523258209
CID:1860895
PubChem ID:60170607

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyra zol-1-yl]ethyl}benzoate
    • 1-Ethoxycarbonyl-4-(3-trifluoromethyl-4-chlorophenyl)-4-piperidinol
    • 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinecarboxylic acid ethyl ester
    • Einecs 244-664-1
    • 4-(4-chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidine-1-carboxylic acid ethyl ester
    • ethyl 4-{(1S)1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl}benzoate
    • 1-Ethoxycarbonyl-4-(3-trifluormethyl-4-chlorphenyl)-4-piperidinol
    • (S)-ETHYL 4-(1-(3-(3,5-DICHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHYL)BENZOATE
    • Ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-1-yl]ethyl]benzoate (ACI)
    • Ethyl 4-[(1S)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl]benzoate
    • SCHEMBL2645270
    • CS-M1359
    • (S)-ethyl4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
    • ethyl 4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]ethyl}benzoate
    • CS-13878
    • DB-236676
    • AKOS037649915
    • 870823-08-8
    • CMDLPGHRFICBDM-LBPRGKRZSA-N
    • Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate
    • Inchi: 1S/C20H18Cl2N2O3/c1-3-27-20(26)14-6-4-13(5-7-14)12(2)24-19(25)11-18(23-24)15-8-16(21)10-17(22)9-15/h4-10,12H,3,11H2,1-2H3/t12-/m0/s1
    • InChI Key: CMDLPGHRFICBDM-LBPRGKRZSA-N
    • SMILES: [C@H](C1C=CC(C(=O)OCC)=CC=1)(N1C(=O)CC(C2C=C(Cl)C=C(Cl)C=2)=N1)C

Computed Properties

  • Exact Mass: 404.0694478g/mol
  • Monoisotopic Mass: 404.0694478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59Ų
  • XLogP3: 4.7

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-M1359-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8
100mg
$495.0 2022-04-26
Chemenu
CM331395-250mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 95%+
250mg
$1502 2021-06-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057608-250mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 98%
250mg
¥9009.00 2024-04-27
Chemenu
CM331395-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 95%+
100mg
$*** 2023-05-29
Chemenu
CM331395-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 95%+
100mg
$837 2021-06-16
Chemenu
CM331395-250mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 95%+
250mg
$*** 2023-05-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S91820-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8
100mg
¥8032.0 2021-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057608-100mg
(S)-ethyl 4-(1-(3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)ethyl)benzoate
870823-08-8 98%
100mg
¥5405.00 2024-04-27

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetic acid ;  4 h, reflux
Reference
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Ethanol ,  Heptane
2.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Solvents: Acetic acid ;  4 h, reflux
Reference
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  10 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethyl carbonate ,  Water ;  1 h, rt
2.1 Solvents: Ethanol ,  Heptane
3.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Solvents: Acetic acid ;  4 h, reflux
Reference
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Solvents: Acetic acid ;  4 h, reflux
Reference
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Toluene ;  overnight, 80 °C
2.1 Reagents: p-Toluenesulfonic acid monohydrate ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ;  10 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Dimethyl carbonate ,  Water ;  1 h, rt
3.1 Solvents: Ethanol ,  Heptane
4.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
5.1 Solvents: Acetic acid ;  4 h, reflux
Reference
Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes
Xiong, Yusheng; et al, Journal of Medicinal Chemistry, 2012, 55(13), 6137-6148

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate Raw materials

Ethyl 4-{(1s)-1-[3-(3,5-dichlorophenyl)-5-oxo-4,5-dihydro-1h-pyra Zol-1-yl]ethyl}benzoate Preparation Products

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